REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([F:15])[CH:12]=2)[CH2:7][NH:6]1)=[O:4].[S]>C1(C)C(C)=CC=CC=1>[CH3:1][O:2][C:3]([C:5]1[N:6]=[CH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([F:15])=[CH:10][CH:9]=2)=[O:4] |^3:15|
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Name
|
|
Quantity
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92 g
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Type
|
reactant
|
Smiles
|
COC(=O)C1NCC2=CC=C(C=C2C1)F
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
150 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 150° C. for 16 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
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DISSOLUTION
|
Details
|
the resulting residue was dissolved in EtOAc
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Type
|
WASH
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Details
|
which was washed with water and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a crude mixture
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (hexanes/EtOAc, gradient 50%-100%)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1N=CC2=CC=C(C=C2C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |